

Application Notes & Protocols: Calibration of Potassium Permanganate using Oxalic Acid Dihydrate

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Compound of Interest

Compound Name: Oxalic acid dihydrate

Cat. No.: B166457

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The standardization of a potassium permanganate (KMnO_4) solution is a fundamental procedure in analytical chemistry, particularly in redox titrations. Potassium permanganate is a strong oxidizing agent, but it is not a primary standard because it is difficult to obtain in a perfectly pure state and can decompose in the presence of light or organic matter. Therefore, its exact concentration must be determined by titrating it against a primary standard. **Oxalic acid dihydrate** ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$) is an excellent primary standard for this purpose due to its high purity, stability, and known stoichiometry in its reaction with permanganate.

This titration is a redox reaction where oxalic acid is oxidized to carbon dioxide, and the permanganate ion (MnO_4^-) is reduced to the manganese(II) ion (Mn^{2+}). The reaction must be carried out in an acidic medium, typically using dilute sulfuric acid, to ensure the complete reduction of permanganate to Mn^{2+} . [1][2][3] A key feature of this titration is that potassium permanganate acts as its own indicator (a self-indicator). [1][2][3][4] The permanganate solution is intensely purple, while the manganese(II) ion is nearly colorless. [1][5] The endpoint is reached when all the oxalic acid has been consumed, and the next drop of KMnO_4 imparts a persistent pale pink color to the solution. [2][4][6][7]

The overall balanced chemical equation for the reaction is: $2\text{KMnO}_4 + 5\text{H}_2\text{C}_2\text{O}_4 + 3\text{H}_2\text{SO}_4 \rightarrow \text{K}_2\text{SO}_4 + 2\text{MnSO}_4 + 10\text{CO}_2 + 8\text{H}_2\text{O}$ [2][6][8]

Data Presentation

Quantitative data relevant to the calibration process is summarized in the tables below.

Table 1: Properties of Primary Reactants

Compound	Formula	Molar Mass (g/mol)	Role
Potassium Permanganate	KMnO ₄	158.034	Analyte (Oxidizing Agent)
Oxalic Acid Dihydrate	H ₂ C ₂ O ₄ ·2H ₂ O	126.07[9][10][11]	Primary Standard (Reducing Agent)

Table 2: Example Preparation of 0.1 M Standard Oxalic Acid Solution

Parameter	Value	Notes
Desired Concentration	0.1 M (or 0.1 N)	
Volume of Solution	250 mL	Using a volumetric flask for accuracy.
Molecular Mass of H ₂ C ₂ O ₄ ·2H ₂ O	126.07 g/mol	
Calculated Mass Required	3.15 g	Calculation: (0.1 mol/L) * (0.250 L) * (126.07 g/mol) [9] [10][12]

Table 3: Example Titration Data Recording

Trial	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of KMnO ₄ used (mL)
1	0.00		
2			
3			
Average			

Experimental Protocols

Protocol 1: Preparation of Standard 0.1 M Oxalic Acid Dihydrate Solution

This protocol describes the preparation of a primary standard solution of oxalic acid.

Materials:

- **Oxalic acid dihydrate** ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$), analytical grade
- Distilled or deionized water
- 250 mL volumetric flask
- Analytical balance
- Weighing paper or watch glass[9]
- Funnel
- Wash bottle

Procedure:

- Accurately weigh approximately 3.15 g of **oxalic acid dihydrate** onto a clean, dry watch glass or weighing paper and record the exact mass.[9][10][12]

- Carefully transfer the weighed solid into a 250 mL volumetric flask using a funnel.[9][10]
- Rinse the watch glass and funnel with small portions of distilled water, ensuring all crystals are transferred into the flask.[9][10]
- Add approximately 50-100 mL of distilled water to the flask and swirl gently to dissolve the oxalic acid completely.[9][12]
- Once dissolved, carefully add distilled water to the flask until the bottom of the meniscus reaches the calibration mark on the neck of the flask. Use a dropper or pipette for the final few drops to avoid overshooting the mark.[9][10]
- Stopper the flask and invert it several times to ensure the solution is homogeneous.
- Label the flask with the exact molarity of the oxalic acid solution, calculated from the precise mass weighed.

Protocol 2: Preparation of ~0.02 M Potassium Permanganate Solution

This protocol details the preparation of the potassium permanganate solution to be standardized.

Materials:

- Potassium permanganate (KMnO_4)
- Distilled or deionized water
- 1000 mL beaker or Florence flask
- Hot plate
- Sintered glass funnel or glass wool
- Dark amber glass storage bottle

Procedure:

- Weigh approximately 3.2 g of KMnO_4 for every 1000 mL of solution required.^[13] Note: This will yield a solution of approximately 0.02 M. An exact mass is not necessary as the solution will be standardized.
- Transfer the KMnO_4 to a large beaker and add the required volume of distilled water.
- Gently heat the solution on a hot plate to about 60-70°C and stir to dissolve the crystals. Do not boil.^[8]^[14]
- Allow the solution to cool and let it stand for at least 24 hours to allow for the oxidation of any impurities.^[13]
- Filter the solution through a sintered glass funnel or glass wool to remove any manganese dioxide (MnO_2) precipitate.
- Store the standardized solution in a clean, dark amber bottle to protect it from light, which can cause decomposition.

Protocol 3: Titration for Standardization

This protocol outlines the titration of the prepared oxalic acid standard with the potassium permanganate solution.

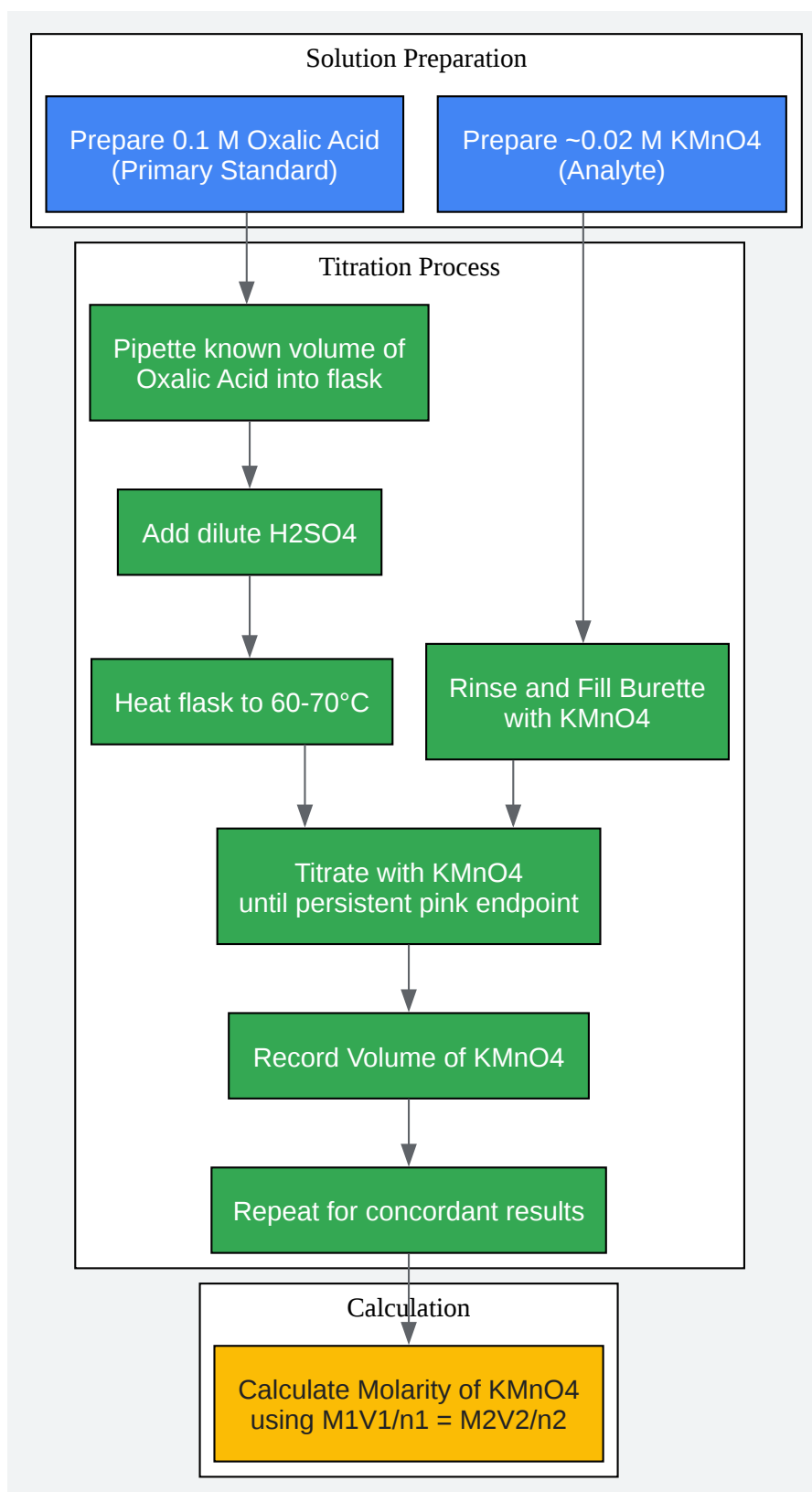
Apparatus:

- 50 mL burette
- Burette clamp and stand
- 250 mL conical flask (Erlenmeyer flask)
- 10 mL or 20 mL volumetric pipette
- Hot plate or Bunsen burner
- Thermometer

Procedure:

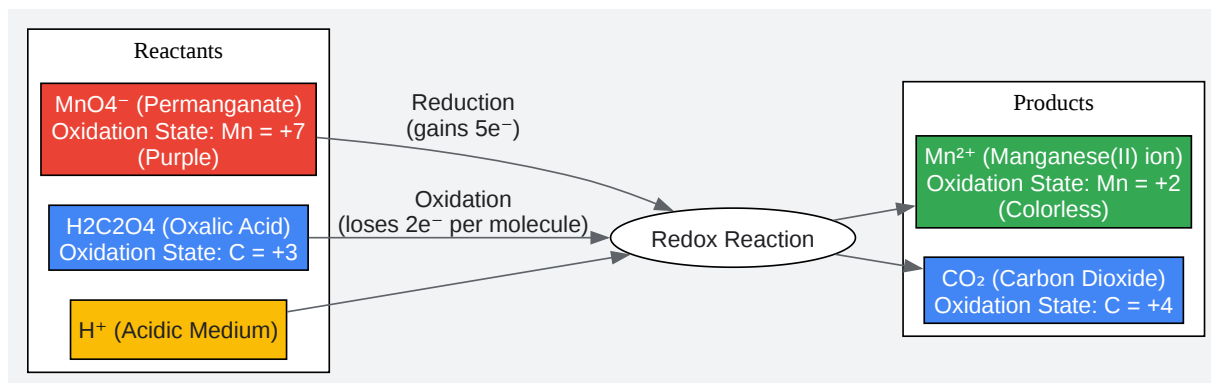
- Rinse the burette with a small amount of the potassium permanganate solution and then fill it, ensuring the tip is free of air bubbles. Record the initial burette reading.[\[2\]](#)[\[6\]](#)
- Using a volumetric pipette, transfer a precise volume (e.g., 10.00 mL) of the standard 0.1 M oxalic acid solution into a clean 250 mL conical flask.[\[2\]](#)[\[6\]](#)
- Add approximately 10 mL of dilute (e.g., 1 M or 2 M) sulfuric acid to the conical flask. This provides the necessary acidic medium for the reaction.[\[2\]](#)[\[8\]](#)[\[15\]](#)
- Gently heat the contents of the conical flask to 60-70°C.[\[1\]](#)[\[2\]](#)[\[3\]](#) The reaction is slow at room temperature, so heating is necessary to increase the reaction rate.[\[8\]](#)[\[14\]](#) Do not heat above 70°C as oxalic acid may start to decompose.[\[3\]](#)
- Place the hot conical flask under the burette and begin adding the KMnO_4 solution dropwise while constantly swirling the flask.[\[3\]](#)[\[6\]](#)
- Initially, the purple color of the permanganate will disappear slowly. As the titration proceeds, the color will disappear more rapidly.
- The endpoint is reached when the addition of a single drop of KMnO_4 solution produces a faint but permanent pink color that persists for about 30 seconds.[\[2\]](#)[\[4\]](#)[\[6\]](#)
- Record the final burette reading. The difference between the final and initial readings gives the volume of KMnO_4 used.
- Repeat the titration at least two more times, or until three concordant results (volumes that agree within ± 0.1 mL) are obtained.[\[6\]](#)

Visualizations



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Caption: Workflow for KMnO_4 standardization.



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Caption: Redox reaction between permanganate and oxalic acid.

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